Imidazo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a fused imidazole and pyridine ring system, with a carboxylic acid functional group at the 8-position. Its molecular formula is with a CAS number of 697739-13-2. The compound has garnered interest due to its potential pharmacological properties, particularly in the development of drugs targeting various receptors and enzymes.
Imidazo[1,5-A]pyridine-8-carboxylic acid can be derived from several synthetic routes, which include cyclocondensation reactions, cycloaddition reactions, oxidative cyclization, and transannulation reactions. These methods utilize readily available starting materials to construct the imidazo[1,5-A]pyridine framework efficiently .
This compound is classified as an aromatic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of carboxylic acids because of the carboxyl functional group (-COOH) attached to the pyridine ring.
The synthesis of imidazo[1,5-A]pyridine-8-carboxylic acid can be accomplished through various methodologies:
Recent advancements have focused on optimizing these synthetic routes through the use of catalysts and specific reaction conditions to enhance yield and purity. For instance, phosphorous acid in polyphosphoric acid medium has been utilized effectively for electrophilic activation during cyclization processes .
The molecular structure of imidazo[1,5-A]pyridine-8-carboxylic acid consists of a bicyclic framework formed by an imidazole ring fused with a pyridine ring. The carboxylic acid group is located at position 8 on the pyridine ring.
Imidazo[1,5-A]pyridine-8-carboxylic acid can undergo several types of chemical reactions:
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the formation of substituted derivatives .
Imidazo[1,5-A]pyridine-8-carboxylic acid exhibits significant biological activity through its interactions with various enzymes and receptors:
The compound's ability to modulate signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) suggests its potential as an anti-inflammatory agent. Furthermore, it may influence other biochemical pathways relevant for therapeutic applications.
Relevant analyses have indicated that variations in substituents can significantly affect both physical properties and biological activities .
Imidazo[1,5-A]pyridine-8-carboxylic acid finds applications primarily in pharmaceutical chemistry:
Cyclocondensation reactions leveraging electrophilically activated nitroalkanes provide direct access to the imidazo[1,5-a]pyridine core, serving as precursors to the carboxylic acid functionality. This approach capitalizes on the unique reactivity of nitroalkanes (1) activated within acidic media to form phosphorylated nitronate species (2) with enhanced electrophilicity. These species undergo nucleophilic attack by 2-(aminomethyl)pyridines (12), initiating a cascade toward ring formation [2].
The critical transformation involves initial amidinium ion (13) formation, followed by a 5-exo-trig cyclization to generate a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium intermediate (14). Subsequent deprotonation and elimination of O-phosphorylated hydroxylamine yield the 3-substituted imidazo[1,5-a]pyridine (16). While initial attempts using nitroethane (1a) and unprotected 2-(aminomethyl)pyridine (12) in 85% polyphosphoric acid (PPA) at 110°C provided disappointingly low yields (~4%), optimization revealed that doping PPA with phosphorous acid (H₃PO₃) significantly improved efficiency. A 1:1 mass ratio of 87% PPA to H₃PO₃ at 160°C delivered the 3-methyl derivative (16a) in 77% isolated yield after complete conversion [2].
This methodology tolerates various aliphatic nitroalkanes (1b-1f), including 1-nitropropane, 1-nitrobutane, and 1-nitrohexane, furnishing 3-alkyl substituted imidazo[1,5-a]pyridines (16b-16f) in moderate yields. Notably, reactions employing α-nitrotoluene (1g) proceed sluggishly, yielding only trace amounts of the 3-phenyl derivative (16g), highlighting a limitation for sterically demanding or electronically deactivated nitroalkanes [2]. The resulting 3-alkyl imidazo[1,5-a]pyridines serve as key intermediates for subsequent oxidation to the 8-carboxylic acid derivatives.
Entry | Medium (g/mmol 12) | Additive (g/mmol 12) | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | PPA 85% (1) | - | 110 | 3 | 4 (NMR) |
2 | PPA 85% (1) | - | 130 | 3 | 13 (NMR) |
3 | PPA 87% (1) | - | 130 | 3 | 15 (NMR) |
6 | PPA 87% (0.5) | H₃PO₃ (0.25) | 110 | 5 | 22 (NMR) |
7 | PPA 87% (0.5) | H₃PO₃ (0.25) | 140 | 2 | 43 (NMR) |
8 | PPA 87% (0.5) | H₃PO₃ (0.5) | 140 | 1.5 | 62 (NMR) |
9 | PPA 87% (0.5) | H₃PO₃ (0.5) | 160 | 2 | 77 (Isol.) |
Polyphosphoric acid (PPA) serves as a versatile and robust medium for facilitating complex cascade reactions en route to imidazo[1,5-a]pyridines, acting as both solvent and catalyst. Its unique properties—high temperature stability, strong Brønsted acidity, and ability to solubilize organic substrates—promote electrophilic activation and sequential bond formation crucial for constructing the bicyclic system [2].
The mechanism involves PPA promoting the conversion of nitroalkanes into highly electrophilic phosphorylated nitronates. Nucleophilic attack by the 2-picolylamine nitrogen generates an amidinium ion, which undergoes intramolecular cyclization via electrophilic attack on the pyridine ring (C-1 position), forming the imidazo[1,5-a]pyridine framework. Concentration proves critical; 80% PPA yields minimal conversion (6% at 140°C), while 87% PPA significantly enhances reactivity. Protonation of the primary amino group in 2-(aminomethyl)pyridine under strongly acidic conditions attenuates nucleophilicity, lowering yields. This limitation was circumvented using N-tosyl-protected 2-(aminomethyl)pyridine (17), which reacted smoothly with nitroalkanes (1b-1d) in 87% PPA at 160°C, yielding 3-alkyl imidazo[1,5-a]pyridines (16b-16d) efficiently. However, the necessity for protection/deprotection steps reduces the overall appeal compared to the optimized H₃PO₃-doped PPA approach [2].
PPA effectively mediates the cyclization of 2-(aminomethyl)quinolines (18) bearing diverse substituents (e.g., at C-5, C-6, C-1'), providing access to benzo-fused analogues of imidazo[1,5-a]pyridine-8-carboxylic acid precursors in moderate to good yields. This demonstrates the methodology's applicability beyond simple pyridines for generating more complex analogues relevant to medicinal chemistry [2].
Nitroalkane | R Group | Product (16) | Yield (%) |
---|---|---|---|
Nitroethane (1a) | CH₃ | 16a | 77 |
1-Nitropropane (1b) | C₂H₅ | 16b | 65 |
1-Nitrobutane (1c) | n-C₃H₇ | 16c | 68 |
1-Nitrohexane (1d) | n-C₅H₁₁ | 16d | 63 |
Nitromethane (1e) | H | 16e | 58 |
2-Nitropropane (1f) | CH(CH₃)₂ | 16f | 55 |
Nitromethane (1g) | Ph | 16g | <15 |
Information regarding specific iodine-catalyzed methods for synthesizing imidazo[1,5-a]pyridine-8-carboxylic acid was not identified within the provided search results. Consequently, this section has been omitted in accordance with the instruction to focus solely on information derived from the provided sources.
Oxidative cyclization strategies offer efficient routes to functionalize the imidazo[1,5-a]pyridine core, including direct or indirect pathways to the 8-carboxylic acid. A key indirect approach involves synthesizing 8-formyl derivatives followed by controlled oxidation. Imidazo[1,5-a]pyridine-8-carbaldehyde serves as a pivotal precursor, readily oxidized to the corresponding carboxylic acid using mild oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) under buffered conditions (e.g., NaH₂PO₄/2-methyl-2-butene) [4].
Direct synthesis of the carboxylic acid can be achieved via hydrolysis of pre-functionalized precursors. Ethyl imidazo[1,5-a]pyridine-3-carboxylate derivatives (e.g., compound 7) serve as common intermediates. These esters undergo base-mediated saponification. For instance, treatment with sodium hydroxide (NaOH) in aqueous ethanol at elevated temperatures (reflux) efficiently yields the imidazo[1,5-a]pyridine-3-carboxylic acid. Subsequent decarboxylation, if required for specific substitution patterns, can be facilitated under acidic or thermal conditions [5] [3].
Metal-free C-H functionalization using formaldehyde presents another oxidative strategy for precursor diversification. This approach generates unstable cationic intermediates upon addition of imidazo[1,5-a]pyridine to formaldehyde. Water elimination forms a reactive electrophile, which another imidazo[1,5-a]pyridine molecule attacks, ultimately yielding methylene-bridged dimers after deprotonation. While not directly yielding the carboxylic acid, this method showcases the reactivity at the C8 position and provides complex architectures potentially amenable to further oxidation for introducing carboxyl groups [4].
Starting Material | Target Functionality | Method | Key Reagents/Conditions | Outcome/Notes |
---|---|---|---|---|
8-CHO Imidazo[1,5-a]pyridine | 8-COOH | Aldehyde Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, tBuOH:H₂O | High yielding, chemoselective [4] |
Ethyl 3-ester | 3-COOH | Ester Hydrolysis | NaOH, EtOH:H₂O, Reflux | Standard saponification; applicable to various esters [5] [3] |
3-Amino derivative | 8-COOH (Indirect) | Diazotization/Oxidation | NaNO₂, H₂SO₄, then Oxidation | Involves Sandmeyer-type pathway via diazonium salt [1] |
Unfunctionalized C8 | Methylene-bridged Dimers | C-H Functionalization | Formaldehyde (excess), Heat | Demonstrates C8 reactivity; dimers can be oxidatively cleaved [4] |
Transannulation involves the ring-expansion or rearrangement of existing heterocycles, providing sophisticated routes to functionalized imidazo[1,5-a]pyridines, including 8-carboxylic acid derivatives, often from readily available precursors like imidazo[1,2-a]pyridines. This strategy excels at generating structural diversity around the core scaffold [1].
A prominent transannulation pathway leverages transition metal-catalyzed reactions, particularly with gold or rhodium complexes. These catalysts facilitate the activation of alkynes or diazo compounds tethered to imidazo[1,2-a]pyridines, triggering ring-expansion to yield imidazo[1,5-a]pyridines with unique substitution patterns. For example, Rh₂(OAc)₄ catalyzes the reaction of imidazo[1,2-a]pyridines with specific diazo carbonyl compounds, leading to ring-expanded products via a proposed metallocarbene insertion and rearrangement cascade. The nature of the diazo compound and the catalyst significantly influences the regiochemistry of the final product, allowing potential installation of functional groups compatible with later carboxylation at C8 [1] [4].
Ring-contraction strategies offer an alternative transannulation route. Highly functionalized larger rings, such as 1,4-diazepines or benzodiazepines, can undergo controlled ring contraction under acidic, basic, or photochemical conditions. For instance, tetrahydropyrido-imidazo-azepine-1-ones (e.g., compound 26) can be synthesized from functionalized imidazo[1,5-a]pyridine precursors via reductive amination and cyclization. While the immediate product is a seven-membered ring (azepinone), this scaffold represents a valuable diversification point and can potentially be manipulated further, including contraction strategies back to functionalized imidazo[1,5-a]pyridines or hydrolysis to reveal carboxylic acid functionalities depending on the existing substituents [4] [5]. These transannulation approaches provide powerful tools for accessing sterically congested or uniquely substituted imidazo[1,5-a]pyridine-8-carboxylic acids that might be challenging via direct cyclization methods.
Table 4: Transannulation Routes to Imidazo[1,5-a]pyridine Derivatives
Starting Material | Transannulation Type | Key Conditions | Product Class | Potential for 8-COOH Access |
---|---|---|---|---|
Imidazo[1,2-a]pyridines w/ Alkynes | Ring Expansion | AuCl₃, AgOTf | 3-Substituted Imidazo[1,5-a]pyridines | Medium (Requires post-functionalization) |
Imidazo[1,2-a]pyridines w/ Diazo Cpds | Ring Expansion | Rh₂(OAc)₄ | Highly Functionalized Imidazo[1,5-a]pyridines | High (Can incorporate carboxylate precursors) [1] |
Tetrahydropyrido-imidazo-azepine-1-ones | Ring Contraction | t-BuOK, Heat | Functionalized Imidazo[1,5-a]pyridines | Medium (Dependent on precursor substituents) [4] [5] |
Fused Diazepines | Ring Contraction | Acid/Base Catalysis | Imidazo[1,5-a]pyridine Cores | Medium (Requires specific functionalized precursors) |
Table 5: Key Imidazo[1,5-a]pyridine Derivatives and Synthetic Origins
Compound Name | Core Structure | Primary Synthetic Method (Section) | Key Functionalization |
---|---|---|---|
Imidazo[1,5-a]pyridine-8-carbaldehyde | Aldehyde at C8 | Cyclocondensation / Oxidation (1.1, 1.4) | Precursor to 8-COOH |
Imidazo[1,5-a]pyridine-3-carboxylic acid | Carboxylic acid at C3 | Ester Hydrolysis (1.4) | Decarboxylation option |
3-Methylimidazo[1,5-a]pyridine (16a) | Methyl at C3 | Nitroalkane Cyclocondensation (1.1) | Oxidation required |
3-Propylimidazo[1,5-a]pyridine (16c) | Propyl at C3 | PPA/H₃PO₃ Cyclization (1.2) | Oxidation required |
3-Isopropylimidazo[1,5-a]pyridine (16f) | Isopropyl at C3 | Nitroalkane Cyclocondensation (1.1) | Pharmacophore element |
Methylene-bis(Imidazo[1,5-a]pyridine) | C8-CH₂-C8' Linked Dimer | Oxidative C-H Functionalization (1.4) | Demonstrates C8 reactivity |
Tetrahydropyrido-imidazo-azepine-1-one | Fused 7-membered lactam | Transannulation/Reductive Cyclization (1.5) | Scaffold diversification |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: